molecular formula C7H7ClO2S B108042 3-methylbenzenesulfonyl Chloride CAS No. 1899-93-0

3-methylbenzenesulfonyl Chloride

Cat. No.: B108042
CAS No.: 1899-93-0
M. Wt: 190.65 g/mol
InChI Key: KFPMLWUKHQMEBU-UHFFFAOYSA-N
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Description

C7H7ClO2S . It is a derivative of benzenesulfonyl chloride where a methyl group is substituted at the meta position of the benzene ring. This compound is widely used in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylbenzenesulfonyl Chloride can be synthesized via the chlorination of m-thiocresol in glacial acetic acid . Another method involves the reaction of phosphorus pentachloride with m-toluenesulfonic acid or its salts . The reaction is typically carried out at elevated temperatures (170-180°C) for several hours to ensure completion.

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of m-toluenesulfonic acid using chlorosulfonic acid or sulfuryl chloride. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbenzenesulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Sulfonamides: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

Mechanism of Action

The mechanism of action of 3-Methylbenzenesulfonyl Chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds . This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules.

Comparison with Similar Compounds

Uniqueness: 3-Methylbenzenesulfonyl Chloride is unique due to its specific reactivity and steric properties conferred by the meta-substituted methyl group. This positioning can influence the compound’s reactivity and the types of products formed in reactions compared to its ortho and para counterparts.

Properties

IUPAC Name

3-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-6-3-2-4-7(5-6)11(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPMLWUKHQMEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370380
Record name 3-methylbenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1899-93-0
Record name 3-methylbenzenesulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylbenzenesulphonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methylbenzenesulfonyl Chloride
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Q & A

Q1: Why is acetonitrile chosen as a solvent for the radical bromination of toluene sulfonyl chlorides in this study?

A1: The researchers chose acetonitrile as the solvent for several reasons. First, it avoids the use of chlorinated solvents, which are often environmentally harmful []. Second, acetonitrile improved both the yield and reproducibility of the bromination reaction compared to other solvents tested []. This highlights the importance of solvent selection in optimizing chemical reactions.

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